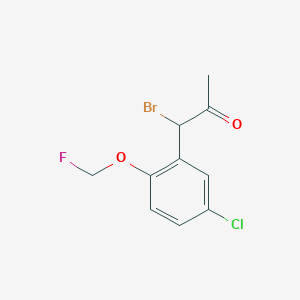
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, a chlorine atom, and a fluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the fluoromethoxy group and the chlorination of the phenyl ring. The final step involves the formation of the propan-2-one moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The propan-2-one moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the ketone group.
Applications De Recherche Scientifique
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the fluoromethoxy group, can participate in various interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one
- 1-Bromo-1-(5-chloro-3-(fluoromethoxy)phenyl)propan-2-one
- 1-Bromo-1-(5-chloro-2-(methoxy)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the substituents on the phenyl ring and the presence of the fluoromethoxy group. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrClFO2 |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
1-bromo-1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO2/c1-6(14)10(11)8-4-7(12)2-3-9(8)15-5-13/h2-4,10H,5H2,1H3 |
Clé InChI |
BPXKEDAXCXAYEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)Cl)OCF)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


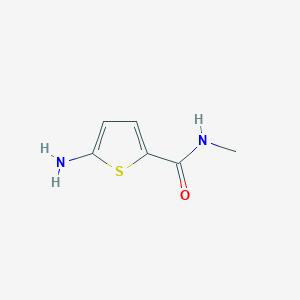
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
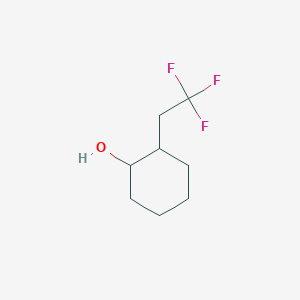
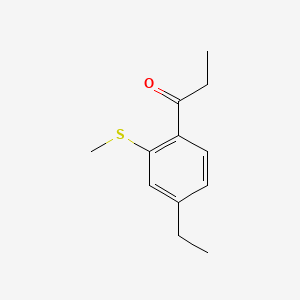
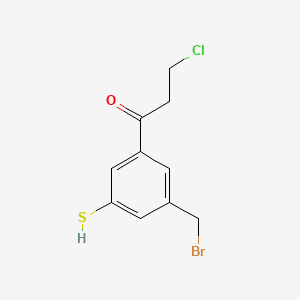
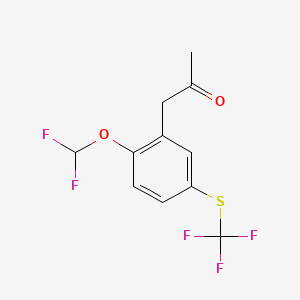
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)

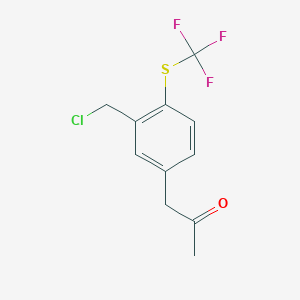

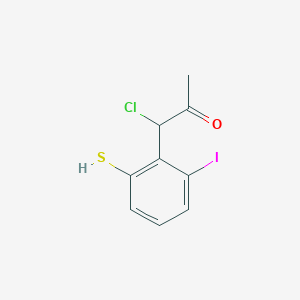
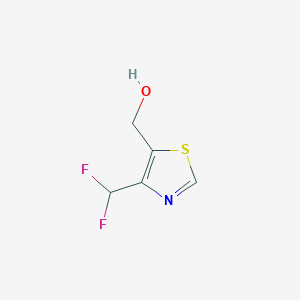

![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
